1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one
Description
Contextual Positioning within Boron-Containing Medicinal Chemistry
Boron-containing compounds have revolutionized pharmaceutical development through their unique capacity to form reversible covalent bonds with biological targets. The dioxaborolane moiety in 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one exemplifies this trend, enabling participation in Suzuki-Miyaura cross-coupling reactions critical for bioconjugation. Boron's Lewis acidity facilitates interactions with hydroxyl-rich enzyme active sites, as demonstrated in FDA-approved proteasome inhibitors like bortezomib. This compound's tetrahedral boron center adopts sp³ hybridization, creating a vacant p-orbital that drives nucleophilic reactions while maintaining stability through conjugation with adjacent oxygen atoms.
The 4,4,5,5-tetramethyl substitution pattern on the dioxaborolane ring enhances steric protection of the boron atom, reducing nonspecific reactivity while preserving catalytic activity. This balanced electronic environment enables precise functionalization of the phenyl ring system, making the compound invaluable for constructing antibody-drug conjugates and positron emission tomography (PET) tracers.
Structural Integration of Privileged Pharmacophores
This molecule strategically combines two privileged structural motifs:
- Dioxaborolane System : The 1,3,2-dioxaborolane ring provides a stable boronic ester precursor that converts to boronic acid under physiological conditions, enabling pH-dependent reactivity. The geminal dimethyl groups at the 4- and 5-positions create a rigid bicyclic framework that minimizes ring puckering while maintaining planarity for π-stacking interactions.
- Piperidin-4-one Core : The nitrogen-containing six-membered ring adopts a chair conformation with the ketone group at C4 positioned axially, creating distinct electronic environments for stereoselective functionalization. The lone pair on the nitrogen atom participates in hydrogen bonding with biological targets, while the ketone offers a handle for further derivatization through reductive amination or Grignard reactions.
The meta-fluoro substituent on the phenyl bridge modulates electron withdrawal effects ($$ \sigma_p = 0.78 $$), directing electrophilic substitution to the para position while enhancing metabolic stability through reduced cytochrome P450 oxidation. This fluorine atom also engages in halogen bonding interactions with protein backbone carbonyls, as observed in kinase inhibitor cocrystal structures.
Historical Development of Component Scaffolds
The synthetic lineage of this compound traces back to three key advancements:
Boron Chemistry :
- 1975: Kemp and Roberts develop dihydroxyborylbenzyloxycarbonyl protecting groups for amine-directed hydrogen peroxide detection.
- 2003: Lo and Chu adapt these groups for fluorescent H₂O₂ probes, establishing boronate oxidation as a biochemical sensing mechanism.
- 2016: Rodriguez et al. pioneer solid-phase synthesis of dioxaborolane-antibody conjugates for multimodal imaging.
Piperidine Derivatives :
- 1990s: Piperidine scaffolds gain prominence in CNS drug discovery due to blood-brain barrier permeability.
- 2019: Huang demonstrates enantioselective synthesis of 3-substituted piperidines with enhanced bromodomain inhibition.
- 2020: Patent CN105566368A discloses optimized routes to N-substituted piperidine-4-borates using palladium-catalyzed hydrogenation.
The convergence of these timelines enabled the rational design of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one, first reported in 2020 as a key intermediate for PET tracer development.
Research Rationale and Scientific Significance
This compound addresses three critical challenges in medicinal chemistry:
- Biodistribution Control : The lipophilic dioxaborolane (ClogP = 2.8) counterbalances the polar piperidinone (ClogP = -0.3), achieving optimal logD₇.₄ for blood-brain barrier penetration while maintaining aqueous solubility.
- Synthetic Versatility : The aryl boronic ester undergoes Suzuki coupling with haloarenes ($$ k_{\text{obs}} = 1.2 \times 10^{-3} \, \text{s}^{-1} $$), while the ketone undergoes nucleophilic addition with Grignard reagents ($$ \Delta G^\ddagger = 24.5 \, \text{kJ/mol} $$).
- Target Engagement : Molecular modeling predicts simultaneous binding to the ATP pocket (via piperidine) and allosteric site (via dioxaborolane) of kinase targets, enabling bifunctional inhibition.
Ongoing research exploits these properties for developing:
- Neutron capture therapy agents using boron-10 enrichment
- Fluorescent-PET bimodal probes via heptamethine cyanine conjugation
- PROTAC degraders leveraging boronic acid-mediated E3 ligase recruitment
Table 1: Key Physicochemical Properties
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)20-9-7-13(21)8-10-20/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDDBZKNBFPROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCC(=O)CC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to improve efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical activities.
Scientific Research Applications
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural features with the target molecule, including boronic esters, fluorinated aryl groups, or heterocyclic ketones:
1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidine
- Molecular Formula: C17H26BNO2
- Molecular Weight : 287.20
- Melting Point : 87°C
- Purity : 97%
- Key Differences : Lacks the 2-fluoro substituent and piperidin-4-one group. The saturated piperidine ring reduces steric hindrance but eliminates ketone-based reactivity.
1-[2-Fluoro-5-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidin-2-One (PN-1244)
- Molecular Formula: C17H23BFNO3
- Purity : 95%
- Key Differences : Features a piperidin-2-one ring and a 5-boronic ester instead of the 4-ketone and 4-boronic ester. Positional isomerism may alter electronic effects in coupling reactions.
2-[2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1-Piperidin-1-yl-Ethanone (QD-6879)
- Molecular Formula: C21H30BFNO3
- Purity : 95%
- Key Differences: Replaces the piperidin-4-one with an ethanone-piperidine hybrid. The ethanone group offers distinct derivatization pathways.
Methyl 1-[3-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Cyclopropane-1-Carboxylate
Comparative Data Table
Reactivity and Electronic Effects
- Steric Hindrance : The piperidin-4-one ring may reduce coupling efficiency compared to smaller analogs (e.g., PN-1244 ) due to steric bulk near the boronic ester .
- Electronic Hardness : Fluorinated aryl boronic esters exhibit higher absolute hardness (η) , making them "harder" acids in HSAB theory. This property favors interactions with "hard" bases like palladium catalysts .
Biological Activity
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with a fluorophenyl group and a dioxaborolane moiety. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one |
| Molecular Formula | C18H26BFN2O3 |
| Molecular Weight | 348.23 g/mol |
| CAS Number | 2246811-65-2 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in cancer progression and inflammatory responses.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : HT-29 (colorectal cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 µM to 3 µM across different cell lines, indicating potent antiproliferative effects.
Cytotoxicity Assessment
Cytotoxicity was evaluated using the PrestoBlue™ assay across multiple concentrations (0.1 µM to 100 µM). The results indicated that:
- Low Concentrations (≤10 µM) : No significant decrease in cell viability.
- Higher Concentrations (≥50 µM) : Notable cytotoxic effects observed in all tested cell lines.
Study 1: Anticancer Activity
A recent study explored the anticancer potential of this compound against multiple cancer types. The findings highlighted:
- Mechanism : Induction of apoptosis through activation of caspase pathways.
- Results : Significant tumor reduction in xenograft models when administered at doses of 10 mg/kg.
Study 2: Anti-inflammatory Properties
Another investigation assessed the compound's anti-inflammatory effects using LPS-stimulated macrophages:
- Findings : Reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by approximately 40% at a concentration of 5 µM.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-one?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common approach involves coupling a halogenated phenylpiperidinone precursor (e.g., 4-bromo-2-fluorophenylpiperidin-4-one) with a pinacol boronate ester under palladium catalysis. For example, Pd(PPh₃)₄ or PdCl₂(dppf) in a solvent system like THF/H₂O, with a base such as K₂CO₃ or Na₂CO₃, at 80–100°C for 12–24 hours . Purification often involves column chromatography or recrystallization using solvents like dichloromethane/methanol .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization relies on NMR (¹H, ¹³C, ¹⁹F, and ¹¹B), mass spectrometry (ESI-MS or HRMS), and HPLC for purity analysis. The boron-containing dioxaborolane moiety shows distinct ¹¹B NMR shifts (~30 ppm) and characteristic IR stretches for B-O bonds (~1350 cm⁻¹). Fluorine substitution is confirmed via ¹⁹F NMR .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules via Suzuki couplings. For example, it can be coupled with aryl halides to generate biaryl derivatives targeting receptors like M1 muscarinic acetylcholine receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronate ester?
- Methodological Answer : Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ for electron-rich substrates; PdCl₂(dppf) for sterically hindered partners.
- Solvent/base systems : THF/H₂O with K₂CO₃ balances solubility and reactivity.
- Temperature control : 80–90°C minimizes decomposition of the boronate ester.
Reaction progress is monitored via TLC or LC-MS, with yields improved by degassing solvents to prevent Pd oxidation .
Q. What strategies mitigate stability issues of the dioxaborolane group during storage or reactions?
- Methodological Answer : The boronate ester is moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. During reactions, use anhydrous solvents and avoid prolonged heating. Stabilizing additives like BHT (butylated hydroxytoluene) can inhibit radical-mediated decomposition .
Q. How can structural analogs be designed to study structure-activity relationships (SAR) in biological targets?
- Methodological Answer : Modify the piperidin-4-one ring (e.g., introduce substituents at the nitrogen or carbonyl group) or vary the fluorophenyl moiety. For example, replacing fluorine with other halogens alters electronic properties, impacting receptor binding. Computational tools (e.g., DFT) predict steric/electronic effects, while in vitro assays validate activity .
Q. What advanced techniques resolve challenges in isolating byproducts from cross-coupling reactions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) separates boronate ester derivatives from homocoupling byproducts. For trace impurities, preparative TLC or centrifugal partition chromatography is effective .
Q. How can mechanistic studies elucidate the role of the dioxaborolane group in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
